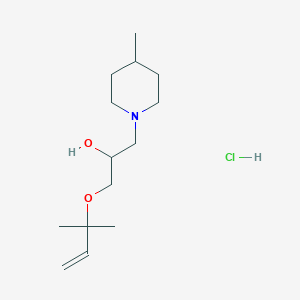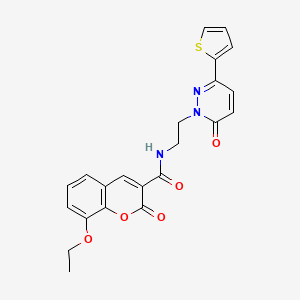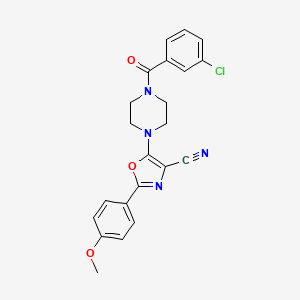![molecular formula C19H18N2OS2 B2734290 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide CAS No. 328037-96-3](/img/structure/B2734290.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. Benzothiazoles are known for their wide range of biological activities . The compound also contains a tetrahydrobenzothiophene moiety, which is a benzothiophene ring that has been fully reduced (i.e., it contains no double bonds). Finally, the compound contains a cyclopropanecarboxamide moiety, which consists of a three-membered cyclopropane ring attached to a carboxamide group.
科学的研究の応用
Anti-Tubercular Activity
The synthesis of benzothiazole-based anti-tubercular compounds has seen recent developments . Researchers have explored the inhibitory activity of newly synthesized molecules against Mycobacterium tuberculosis. These compounds exhibit promising potency compared to standard reference drugs. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, have been employed to create benzothiazole derivatives. Additionally, studies on the mechanism of resistance of anti-TB drugs and molecular docking against the target DprE1 have contributed to our understanding of their anti-tubercular activity.
Flexible Pharmacophore Design
The carbonyl and amine groups in the carboxamide function play dual roles: the carbonyl group acts as a hydrogen-bond acceptor (HBA), while the amine group serves as a hydrogen-bond donor (HBD). Amide-based flexible pharmacophores are known to enhance biological activity due to their hydrogen acceptor/donor (HAD) behavior . The compound’s structure may contribute to its potential as a pharmacophore in drug design.
Medicinal Applications
1,2,4-triazole-based fused heterocycles, such as the benzothiazole moiety in our compound, have found applications in approved drugs. Examples include Sitagliptin, Lorpiprazole, Dapiprazole, Estazolam, alprazolam, and triazolam. These compounds demonstrate diverse pharmacological effects, making them valuable in medical treatments .
Antibacterial Properties
Studies have revealed that our compound exhibits remarkable bioactivity against various pathogens. Its antibacterial potential suggests applications in pharmaceuticals, where it could be used with minimal risk of toxicity .
Quantitative Structure-Activity Relationship (QSAR) Modeling
Researchers have explored the relationship between the compound’s structure and its biological activity. QSAR models provide insights into how specific structural features influence pharmacological properties. Parameters related to lipophilicity, electronic properties, and steric effects contribute to the overall QSAR model .
Organic Synthesis and Reaction Conditions
Efficient synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide has been achieved using hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reactions. High yields (80–95%) were obtained under relatively mild conditions using dimethylformamide as the solvent .
作用機序
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c22-17(11-9-10-11)21-19-16(12-5-1-3-7-14(12)23-19)18-20-13-6-2-4-8-15(13)24-18/h2,4,6,8,11H,1,3,5,7,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTWPBBCMLCFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B2734207.png)

![3-(4-Fluorophenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2734211.png)
![4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2734215.png)


![6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2734221.png)
![N-(1,3-benzodioxol-5-yl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2734222.png)
![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2734224.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2734225.png)
![{4-[(4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine](/img/structure/B2734227.png)


